

Spectroscopic Profile of 4-Ethyl-2-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2-fluoroaniline**

Cat. No.: **B1343203**

[Get Quote](#)

This guide provides a comprehensive overview of the key spectroscopic data for **4-Ethyl-2-fluoroaniline**, a valuable molecule in chemical research and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, detailed, standardized experimental protocols for acquiring such spectra are provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Ethyl-2-fluoroaniline** (CAS: 821791-69-9, Molecular Formula: $C_8H_{10}FN$, Molecular Weight: 139.17 g/mol).^[1] This information is crucial for the identification and characterization of the compound.

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8 - 7.0	m	1H	Ar-H
~6.7 - 6.8	m	1H	Ar-H
~6.6 - 6.7	m	1H	Ar-H
~3.6 (variable)	br s	2H	-NH ₂
2.55	q	2H	-CH ₂ -
1.18	t	3H	-CH ₃

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). The aromatic region will exhibit complex splitting patterns due to fluorine-proton coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~150 - 153 (d)	C-F
~135 - 138 (d)	C-NH ₂
~124 - 126	C-H (aromatic)
~118 - 120 (d)	C-H (aromatic)
~115 - 117 (d)	C-H (aromatic)
~112 - 114	C-Et (aromatic)
28.3	-CH ₂ -
15.9	-CH ₃

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm). Carbons near the fluorine atom will appear as doublets (d) due to carbon-fluorine coupling.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium, Sharp	N-H stretch (asymmetric)
3300 - 3400	Medium, Sharp	N-H stretch (symmetric)
2850 - 2970	Medium	C-H stretch (aliphatic)
1600 - 1630	Strong	N-H bend (scissoring)
1500 - 1520	Strong	C=C stretch (aromatic)
1250 - 1280	Strong	C-N stretch (aromatic amine)
1180 - 1220	Strong	C-F stretch

Prediction based on characteristic vibrational frequencies.

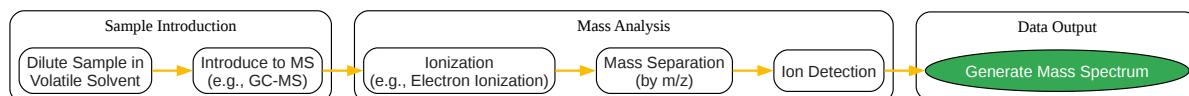
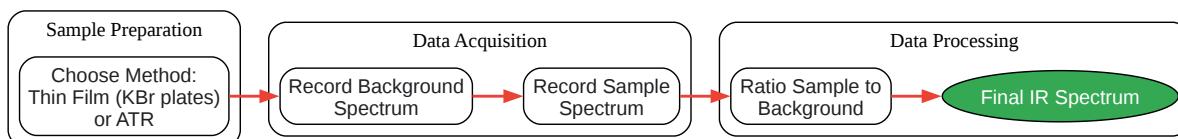
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Adduct	Relative Abundance
139.08	[M] ⁺	High
140.09	[M+H] ⁺	Moderate
124.06	[M-CH ₃] ⁺	Moderate
111.05	[M-C ₂ H ₄] ⁺	Low
162.07	[M+Na] ⁺	Low

Predicted values for common adducts and fragments.

Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules like **4-Ethyl-2-fluoroaniline**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A solution of 5-10 mg of purified **4-Ethyl-2-fluoroaniline** is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-2-fluoroaniline | C8H10FN | CID 21161339 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethyl-2-fluoroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343203#spectroscopic-data-of-4-ethyl-2-fluoroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com